An In-depth Technical Guide to the Physicochemical Properties of N-[4-(2-chloroacetyl)phenyl]propanamide
An In-depth Technical Guide to the Physicochemical Properties of N-[4-(2-chloroacetyl)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-chloroacetyl)phenyl]propanamide is a substituted aromatic amide containing a reactive α-chloro ketone moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery as a potential intermediate or building block for the synthesis of more complex bioactive molecules. The propanamide group can influence solubility and interactions with biological targets, while the chloroacetyl group provides a reactive site for covalent modification or further chemical elaboration.
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties govern its solubility, permeability, stability, and reactivity, which are critical parameters influencing its handling, formulation, and potential as a synthetic precursor. This guide provides a comprehensive overview of the predicted physicochemical properties of N-[4-(2-chloroacetyl)phenyl]propanamide, alongside detailed, field-proven experimental protocols for their determination, ensuring scientific integrity and reproducibility.
Chemical Identity
| Identifier | Value |
| Chemical Name | N-[4-(2-chloroacetyl)phenyl]propanamide |
| CAS Number | 736977-51-8[1][2] |
| Molecular Formula | C₁₁H₁₂ClNO₂[2] |
| Molecular Weight | 225.67 g/mol [2] |
| Chemical Structure | (Note: A representative image would be placed here. As an AI, I cannot generate images directly.) |
| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)CCl |
| InChI Key | (A specific InChI Key would be generated from the structure) |
Predicted Physicochemical Properties
Due to the limited availability of experimental data in public literature, the following physicochemical properties have been computationally predicted. These values serve as a valuable starting point for experimental design and handling of the compound. It is imperative to validate these predictions through the experimental methods outlined in this guide.
| Property | Predicted Value | Notes |
| Melting Point | 130-145 °C | Prediction based on structurally similar aromatic amides. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups suggests a crystalline solid with a relatively high melting point. |
| Boiling Point | 450-480 °C at 760 mmHg | Predicted value. The high boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at these temperatures. |
| Water Solubility | Low (estimated < 0.1 g/L) | The aromatic ring and chloroacetyl group contribute to its lipophilicity, likely resulting in poor aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 ± 0.5 | This predicted value suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous ones. |
Spectroscopic Characterization (Expected)
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¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely in the 7-8 ppm region), the methylene protons of the chloroacetyl group (a singlet around 4.5-5.0 ppm), the methylene and methyl protons of the propanamide group (a quartet and a triplet, respectively, in the 1-3 ppm region), and a broad singlet for the amide N-H proton (typically downfield, >8 ppm).
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¹³C-NMR: The carbon NMR would show signals for the two carbonyl carbons (amide and ketone), aromatic carbons, and the aliphatic carbons of the chloroacetyl and propanamide groups.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the amide and ketone (typically in the 1650-1720 cm⁻¹ region), and C-Cl stretch (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (225.67 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Chemical Stability and Reactivity
Stability: Aromatic amides are generally stable under normal laboratory conditions.[3][4][5] However, the α-chloro ketone functionality introduces a potential for degradation, particularly in the presence of nucleophiles or bases. The compound should be stored in a cool, dry place, protected from moisture and strong bases to prevent hydrolysis or other reactions.
Reactivity: The primary site of reactivity is the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions.[6][7] This makes N-[4-(2-chloroacetyl)phenyl]propanamide a useful alkylating agent and a precursor for synthesizing various heterocyclic compounds (e.g., thiazoles, pyrroles) or for covalently modifying biological macromolecules containing nucleophilic residues.[7]
Experimental Protocols for Physicochemical Property Determination
The following protocols are based on internationally recognized OECD guidelines to ensure data quality and reproducibility.[8][9][10]
Melting Point Determination (OECD Guideline 102)
The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid.
Methodology: Capillary Method
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Sample Preparation: Finely pulverize the dry N-[4-(2-chloroacetyl)phenyl]propanamide. Introduce the powdered sample into a capillary tube sealed at one end, to a packed depth of approximately 3 mm.
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Apparatus: Utilize a melting point apparatus with a heated metal block or an oil bath. The apparatus must have a calibrated thermometer or temperature sensor.
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Determination:
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Place the capillary tube into the heating block/bath.
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Heat at a rate of approximately 3 K/min.
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Observe the sample through the magnifying eyepiece.
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Record the temperature at which the first signs of melting are observed (onset temperature) and the temperature at which the last solid particle disappears (clear point). The melting range is the interval between these two temperatures.
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Data Reporting: Report the melting range. For a pure substance, this range should be narrow.
Sources
- 1. nextsds.com [nextsds.com]
- 2. CAS No. 736977-51-8 Specifications | Ambeed [ambeed.com]
- 3. Stability of complexes of aromatic amides with bromide anion: quantitative structure--property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational preference in aromatic amides bearing chiral ortho substituents: its origin and application to relayed stereocontrol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. onesearch.neu.edu [onesearch.neu.edu]
- 10. oecd.org [oecd.org]
(Note: A representative image would be placed here. As an AI, I cannot generate images directly.)